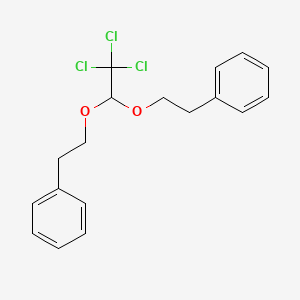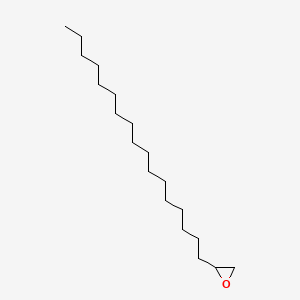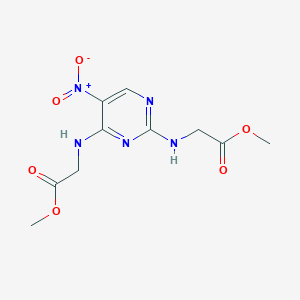
Trichloracetaldehyde di(phenylethyl)acetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloracetaldehyde di(phenylethyl)acetal is an organic compound with the molecular formula C18H19Cl3O2. It is a derivative of trichloroacetaldehyde, where the aldehyde group is protected by forming an acetal with phenylethyl alcohol. This compound is used in various chemical reactions and has applications in organic synthesis, particularly as a protecting group for aldehydes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trichloracetaldehyde di(phenylethyl)acetal can be synthesized through the acetalization of trichloroacetaldehyde with phenylethyl alcohol. The reaction typically involves the use of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the acetal. The reaction is carried out under reflux conditions to ensure complete conversion of the aldehyde to the acetal.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale acetalization processes. The reaction is conducted in a continuous flow reactor to optimize the yield and efficiency. The use of heterogeneous acid catalysts, such as ion-exchange resins, can improve the reaction rate and simplify the separation of the product from the catalyst.
Chemical Reactions Analysis
Types of Reactions
Trichloracetaldehyde di(phenylethyl)acetal undergoes various chemical reactions, including:
Hydrolysis: The acetal can be hydrolyzed back to trichloroacetaldehyde and phenylethyl alcohol in the presence of aqueous acid.
Oxidation: The compound can be oxidized to form trichloroacetic acid derivatives.
Substitution: The chlorine atoms in the trichloroacetaldehyde moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sulfuric acid is commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Trichloroacetaldehyde and phenylethyl alcohol.
Oxidation: Trichloroacetic acid derivatives.
Substitution: Various substituted trichloroacetaldehyde derivatives.
Scientific Research Applications
Trichloracetaldehyde di(phenylethyl)acetal has several applications in scientific research:
Organic Synthesis: Used as a protecting group for aldehydes to prevent unwanted reactions during multi-step synthesis.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of trichloracetaldehyde di(phenylethyl)acetal primarily involves its role as a protecting group. The acetal formation stabilizes the aldehyde group, preventing it from participating in reactions that could lead to unwanted side products. The acetal can be selectively hydrolyzed under acidic conditions to regenerate the aldehyde group when needed.
Comparison with Similar Compounds
Similar Compounds
Trichloracetaldehyde dimethyl acetal: Similar protecting group but with methyl groups instead of phenylethyl groups.
Trichloracetaldehyde diethyl acetal: Another similar compound with ethyl groups.
Trichloracetaldehyde diphenyl acetal: Features phenyl groups instead of phenylethyl groups.
Uniqueness
Trichloracetaldehyde di(phenylethyl)acetal is unique due to the presence of phenylethyl groups, which can provide additional steric hindrance and influence the reactivity of the compound. This can be advantageous in certain synthetic applications where selective protection and deprotection are required.
Properties
| 68171-30-2 | |
Molecular Formula |
C18H19Cl3O2 |
Molecular Weight |
373.7 g/mol |
IUPAC Name |
2-[2,2,2-trichloro-1-(2-phenylethoxy)ethoxy]ethylbenzene |
InChI |
InChI=1S/C18H19Cl3O2/c19-18(20,21)17(22-13-11-15-7-3-1-4-8-15)23-14-12-16-9-5-2-6-10-16/h1-10,17H,11-14H2 |
InChI Key |
LMQHAMIDZPBQNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(C(Cl)(Cl)Cl)OCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]-](/img/structure/B13780908.png)

